Heneca
Description
Heneca (HE-NECA), chemically identified as adenosine-5'-N-ethyluronamide, is a synthetic organic compound classified as a selective A2A adenosine receptor agonist . It plays a significant role in neurological research, particularly in studies investigating Alzheimer’s disease (AD) pathogenesis. This compound binds to A2A receptors, which are G-protein coupled receptors (GPCRs) linked to adenylate cyclase activation, leading to increased intracellular cAMP levels. This mechanism has been implicated in β-amyloid (Aβ42) production in neuronal cells, a hallmark of AD .
In experimental models, this compound (10–200 nM) induces Aβ42 production in SH-SY5Y neuroblastoma cells by stimulating amyloid precursor protein (APP) maturation and γ-secretase activity. Notably, hydrogen sulfide (H2S) inhibits this compound-mediated Aβ42 generation via suppression of cAMP-dependent pathways, highlighting this compound’s utility in studying AD-related signaling cascades .
Properties
IUPAC Name |
5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heneca can be synthesized through both linear and convergent synthetic routes. One common method involves the use of 2-iodoadenosine-5’-N-ethylcarboxamide as a versatile intermediate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce this compound in larger quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Heneca undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Heneca has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the A2A adenosine receptor and its interactions with other molecules.
Industry: This compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Heneca exerts its effects by selectively binding to A2A adenosine receptors. This binding increases intracellular cAMP levels, which in turn modulates various cellular processes. This compound also inhibits the production of superoxide anions in neutrophils, contributing to its anti-inflammatory effects . The molecular targets and pathways involved include the A2A adenosine receptor and downstream signaling pathways that regulate cAMP levels and immune responses .
Comparison with Similar Compounds
Receptor Selectivity and Mechanism
Functional and Pharmacological Differences
This compound vs. CGS21680 :
- Both are A2A-selective agonists, but this compound demonstrates a stronger correlation with Aβ42 production in neuronal models. CGS21680 is widely used in synaptic plasticity studies, whereas this compound is specifically linked to AD-related pathways .
- In rat hippocampus models, ZM241385 antagonizes responses induced by both this compound and CGS21680, confirming shared A2A receptor targeting .
This compound vs. NECA: NECA activates all adenosine receptor subtypes, making it less selective but useful for broad pharmacological profiling. This compound’s A2A specificity reduces off-target effects in studies focusing on Aβ42 and cAMP pathways .
This compound vs. ZM241385 :
- ZM241385 serves as a functional inverse to this compound, blocking A2A-mediated effects. This antagonism has been critical in validating this compound’s role in Aβ42 production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
